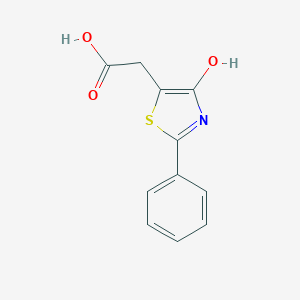

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid

Descripción general

Descripción

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is an organic compound with the molecular formula C11H9NO3S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents. One common method includes the condensation of 2-aminothiazole with phenylacetic acid under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 4-position of the thiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-oxo-2-phenyl-1,3-thiazol-5-yl)acetic acid.

Reduction: Formation of 2-(2-phenyl-1,3-thiazol-5-yl)acetic acid.

Substitution: Formation of various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new compounds with enhanced properties.

Biology

This compound has been studied for its potential biological activities:

- Antioxidant Activity : It exhibits antioxidant properties by interacting with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction helps in scavenging free radicals, which can mitigate cellular damage.

- Cell Signaling : Research indicates that it can modulate signaling pathways and gene expression. For instance, it influences transcription factors like NF-κB, which are crucial in inflammatory responses.

Medicine

In medicinal chemistry, this compound is being investigated for various therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through its action on cellular signaling pathways.

- Anticancer Potential : There is ongoing research into its efficacy against cancer cells, focusing on its ability to induce apoptosis and inhibit tumor growth.

Industry

The compound finds applications in industrial settings:

- Material Development : It is utilized in developing new materials due to its chemical reactivity and stability.

- Chemical Reactions : As a precursor in various chemical reactions, it plays a role in synthesizing other valuable compounds.

Case Studies

While specific case studies were not detailed in the search results, there are indications that ongoing research is focusing on the compound's biological activities and therapeutic potential. For example:

- Antioxidant Studies : Laboratory experiments have shown that this compound can significantly reduce oxidative stress markers in cell cultures.

- Cancer Research : Preliminary trials have indicated that it may inhibit certain cancer cell lines more effectively than traditional treatments.

Mecanismo De Acción

The mechanism of action of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, influencing cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid

- 4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

- 2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid

Uniqueness

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is unique due to the presence of the hydroxyl group at the 4-position of the thiazole ring, which imparts specific chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a therapeutic agent .

Actividad Biológica

2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS No. 133834-03-4) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a phenolic hydroxyl group, contributing to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and neuroprotective effects based on recent research findings.

- Molecular Formula : C₁₁H₉NO₃S

- Molecular Weight : 235.26 g/mol

- Melting Point : 196–200 °C (dec.)

- Structure : The compound features a thiazole ring substituted with a phenyl group and a carboxylic acid functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Jurkat (T-cell leukemia) | <1.61 | |

| U251 (human glioblastoma) | <10 |

The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for enhancing cytotoxic activity against these cell lines. For instance, modifications that increase electron density on the phenyl ring have been shown to improve activity significantly.

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating moderate to good antibacterial activity.

| Bacteria | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | |

| Escherichia coli | 8.33 - 23.15 | |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, preliminary research indicates potential neuroprotective effects of this compound through modulation of AMPA receptors, which are critical in synaptic transmission and plasticity in the central nervous system.

A recent study demonstrated that thiazole derivatives could act as negative allosteric modulators of GluA2 AMPA receptors, with implications for treating neurodegenerative diseases.

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using murine models of cancer have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.

- Synergistic Effects with Other Anticancer Agents : Combination therapies involving this compound and established chemotherapeutics like doxorubicin have been investigated, revealing enhanced efficacy and reduced side effects.

Propiedades

IUPAC Name |

2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTOFOSPABEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441456 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133834-03-4 | |

| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.